

An In-depth Technical Guide to BDP FL-PEG4-TCO for Bioconjugation

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Compound of Interest		
Compound Name:	BDP FL-PEG4-TCO	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **BDP FL-PEG4-TCO**, a fluorescent labeling reagent, designed for researchers, scientists, and professionals in drug development who are new to bioconjugation. We will delve into its core components, mechanism of action, and provide practical guidance for its application.

Introduction to BDP FL-PEG4-TCO

BDP FL-PEG4-TCO is a versatile chemical tool used in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, antibodies, or nucleic acids.[1] [2] This reagent integrates three key functional components: a bright and stable fluorophore (BDP FL), a hydrophilic spacer (PEG4), and a highly reactive bioorthogonal handle (TCO). This combination makes it an excellent choice for a variety of applications, including cellular imaging, immunoassays, and the development of antibody-drug conjugates (ADCs).[1][3]

The key features of **BDP FL-PEG4-TCO** include:

- BDP FL (BODIPY FL): A green fluorescent dye known for its high fluorescence quantum yield, sharp emission peak, and relative insensitivity to solvent polarity and pH.[4][5] This ensures a strong and stable fluorescent signal in biological environments.
- PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic polyethylene glycol spacer. The PEG4 linker increases the water solubility of the molecule and acts as a flexible arm,



minimizing steric hindrance between the dye and the biomolecule, which can help preserve the biological activity of the conjugated molecule.[6][7][8]

TCO (trans-Cyclooctene): A strained alkene that serves as a highly reactive dienophile in
one of the fastest bioorthogonal "click chemistry" reactions: the inverse-electron-demand
Diels-Alder cycloaddition (IEDDA) with a tetrazine (Tz) reaction partner.[9][10][11] This
reaction is exceptionally fast, highly specific, and biocompatible, as it does not require
cytotoxic copper catalysts.[9][12]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of **BDP FL-PEG4-TCO** is crucial for its effective use. The following table summarizes its key characteristics.

Property	Value
Chemical Formula	C33H49BF2N4O7[3][13]
Molecular Weight	662.6 g/mol [3][13]
CAS Number	2183473-16-5[3][13]
Purity	Typically ≥95%[3][14]
Appearance	Solid[1]
Solubility	Soluble in DMSO, DMF, DCM; low solubility in water[3]
Storage Conditions	-20°C, protect from light[1][3]
Excitation Maximum (λex)	503 nm[3]
Emission Maximum (λem)	509 nm[3]
Molar Extinction Coefficient	80,000 M ⁻¹ cm ⁻¹ [3]
Fluorescence Quantum Yield	0.9[3]

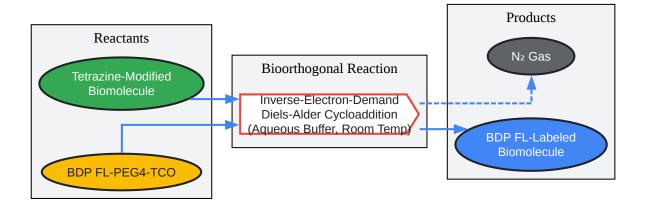
The TCO-Tetrazine Ligation: A Powerful Bioconjugation Tool



The core of **BDP FL-PEG4-TCO**'s utility lies in the TCO-tetrazine ligation, a bioorthogonal reaction prized for its speed and specificity.[9] This reaction, an inverse-electron-demand Diels-Alder cycloaddition, proceeds rapidly under physiological conditions without the need for a catalyst.[12] The reaction forms a stable dihydropyridazine bond and releases nitrogen gas as the only byproduct.[12]

The kinetics of this reaction are exceptionally fast, with second-order rate constants reported to be as high as $1 \times 10^6 \,\mathrm{M^{-1}s^{-1}}$.[12] This allows for efficient conjugation even at low concentrations of reactants, minimizing potential cytotoxicity and off-target reactions in sensitive biological systems.[9]

Below is a diagram illustrating the workflow for labeling a tetrazine-modified biomolecule with **BDP FL-PEG4-TCO**.



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TCO-Tetrazine Ligation Workflow

Experimental Protocols

This section provides a general protocol for labeling a tetrazine-modified protein with **BDP FL-PEG4-TCO**. Note that optimization may be required for specific applications.

Materials and Reagents



- BDP FL-PEG4-TCO
- Tetrazine-modified protein (or other biomolecule)
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Spin desalting columns or dialysis equipment for purification

Preparation of Stock Solution

- Allow the vial of **BDP FL-PEG4-TCO** to equilibrate to room temperature before opening.
- Prepare a stock solution of BDP FL-PEG4-TCO in anhydrous DMSO. A typical concentration is 1-10 mM. For example, to make a 10 mM stock solution, dissolve 0.66 mg of BDP FL-PEG4-TCO (MW = 662.6 g/mol) in 100 μL of DMSO.
- Vortex briefly to ensure complete dissolution. The stock solution can be stored at -20°C, protected from light and moisture.

Protein Labeling Procedure

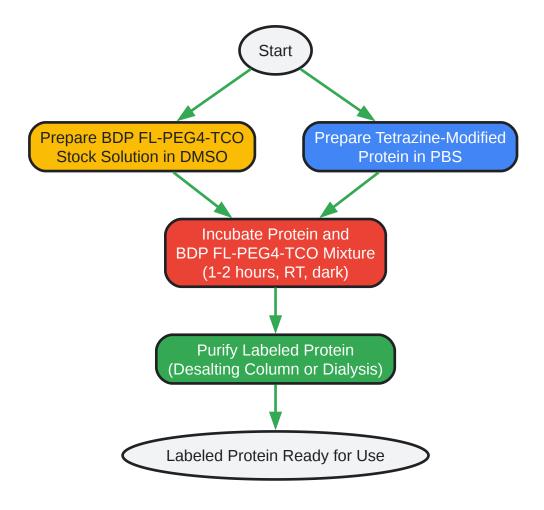
- Dissolve the tetrazine-modified protein in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.
- Add the BDP FL-PEG4-TCO stock solution to the protein solution. A molar excess of 5-20 fold of the TCO reagent over the protein is a good starting point. The optimal ratio should be determined empirically.
- Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. Gentle mixing during incubation is recommended.
- The reaction progress can be monitored by following the disappearance of the tetrazine absorbance between 510 and 550 nm.[12]

Purification of the Labeled Protein



- Remove the unreacted BDP FL-PEG4-TCO and byproducts using a spin desalting column or by dialysis against PBS.
- The purified, fluorescently labeled protein is now ready for downstream applications.

The following diagram outlines the key steps in the experimental workflow.



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Experimental Workflow for Protein Labeling

Applications in Research and Development

The unique properties of **BDP FL-PEG4-TCO** make it a valuable tool in various scientific disciplines:

• Live Cell Imaging: The biocompatibility of the TCO-tetrazine ligation allows for the labeling and tracking of biomolecules in living cells with minimal perturbation.[9][15]



- Antibody-Drug Conjugates (ADCs): The precise and efficient conjugation chemistry is well-suited for the development of ADCs, where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells.[1][2]
- Theranostics: The combination of a fluorescent reporter and a targeting moiety enables the development of agents for both diagnosis and therapy.[9]
- Targeted Drug Delivery: BDP FL-PEG4-TCO can be used to track the delivery and localization of drug-loaded nanoparticles or other delivery vehicles.[9]
- Immunoassays: The bright fluorescence of BDP FL allows for the development of sensitive detection methods in techniques such as flow cytometry and fluorescence microscopy.

Conclusion

BDP FL-PEG4-TCO is a powerful and versatile reagent for bioconjugation. Its combination of a bright and stable fluorophore, a hydrophilic spacer, and a highly efficient and bioorthogonal reactive group makes it an ideal choice for a wide range of applications in research and drug development. By understanding its properties and following the general protocols outlined in this guide, even beginners in bioconjugation can successfully employ this tool to advance their scientific goals.

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